![molecular formula C9H18N2O B3272824 2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) CAS No. 5740-16-9](/img/structure/B3272824.png)
2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI)
Overview
Description
2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) is a heterocyclic compound with a molecular formula of C9H18N2O This compound is characterized by its octahydro structure, which includes a pyrido[1,2-a]pyrazine ring system with a methanol group attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with a hydrazine compound, followed by reduction and functionalization to introduce the methanol group at the desired position. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Quality control measures, including purification and characterization, are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrido[1,2-a]pyrazine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the pyrido[1,2-a]pyrazine ring .
Scientific Research Applications
2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido[1,2-a]pyrazine,octahydro-6-methyl-(7CI,8CI): Similar structure but with a methyl group instead of a methanol group.
2H-Pyrido[1,2-a]pyrazine,octahydro-(7CI,8CI): Lacks the methanol group, providing a simpler structure for comparison.
Uniqueness
2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for additional modifications and interactions, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-6-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-7-9-3-1-2-8-6-10-4-5-11(8)9/h8-10,12H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBZIIRMASQCRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C(C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667959 | |
Record name | (Octahydro-2H-pyrido[1,2-a]pyrazin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5740-16-9 | |
Record name | (Octahydro-2H-pyrido[1,2-a]pyrazin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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